molecular formula C21H19FN4O4S B2393807 N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1796959-28-8

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2393807
CAS No.: 1796959-28-8
M. Wt: 442.47
InChI Key: RHGFVUXCSCYBEG-UHFFFAOYSA-N
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Description

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H19FN4O4S and its molecular weight is 442.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that indole derivatives, which are a significant part of the compound’s structure, play a crucial role in cell biology . They are often used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .

Mode of Action

Indole derivatives, which are part of the compound’s structure, show various biologically vital properties . The compound likely interacts with its targets, leading to changes that contribute to its biological activity.

Biochemical Pathways

Given the biological activity of indole derivatives , it can be inferred that the compound may affect multiple pathways, leading to downstream effects that contribute to its therapeutic potential.

Result of Action

Given the biological activity of indole derivatives , the compound likely induces changes at the molecular and cellular levels that contribute to its therapeutic effects.

Properties

IUPAC Name

5-fluoro-N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4S/c1-30-18-7-6-16(22)14-19(18)31(28,29)23-11-13-26-21(27)9-8-20(24-26)25-12-10-15-4-2-3-5-17(15)25/h2-10,12,14,23H,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGFVUXCSCYBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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